molecular formula C37H40N2O6 B1194922 Oxyacanthine CAS No. 548-40-3

Oxyacanthine

Cat. No.: B1194922
CAS No.: 548-40-3
M. Wt: 608.7 g/mol
InChI Key: HGNHIFJNOKGSKI-UHFFFAOYSA-N
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Description

Oxyacanthine is a bitter crystalline alkaloid . It has a molecular formula of C37H40N2O6 . It is obtained from the barberry root .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C37H40N2O6 . It has a molecular weight of 608.74 .


Chemical Reactions Analysis

This compound has been identified in the seeds of Mahonia aquifolium berries . The concentration of this compound in the seed and its oil was found to be statistically significant .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 608.74 and a molecular formula of C37H40N2O6 . No further specific physical and chemical properties are available in the retrieved data.

Scientific Research Applications

  • Potential COVID-19 Inhibitor : A molecular docking study identified Oxyacanthine as a potential inhibitor of the main protease enzyme of SARS-CoV-2, suggesting its potential in antiviral therapy for COVID-19 (Agrawal et al., 2020).

  • Isolation from Xanthorhiza simplicissima : this compound has been isolated from the rhizomes and roots of Xanthorhiza simplicissima, highlighting its natural occurrence and potential for extraction (Knapp et al., 1967).

  • HPLC Analysis in Berberis Plants : A study developed an accurate HPLC method for the determination of this compound in the roots of various Berberis plants, essential for quantitative analysis and quality control (Lu, 1995).

  • Anti-Inflammatory Properties : this compound, isolated from Berberis vulgaris roots, demonstrated anti-inflammatory properties, suggesting its potential in treating chronic inflammatory disorders (Ivanovska & Philipov, 1996).

  • Identification in Berberis asiatica : An in silico study on Berberis asiatica identified this compound as one of the phytochemicals with high affinity for SARS-CoV-2 Mpro, further supporting its potential as an anti-COVID-19 compound (Joshi et al., 2021).

  • Biosynthesis Study : Research on Cocculus laurifolius DC explored the biosynthesis of this compound, enhancing understanding of its natural production pathways (Bhakuni et al., 1978).

  • Antioxidant and Anti-Inflammatory Effects : this compound was studied for its antioxidant and anti-inflammatory effects in the context of Mahonia aquifolium, further indicating its therapeutic potential (Müller & Ziereis, 1994).

Mechanism of Action

While the specific mechanism of action for Oxyacanthine is not detailed, a study has suggested that this compound may be a potential inhibitor of the main protease enzyme of the SARS-CoV-2 virus .

Properties

IUPAC Name

20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNHIFJNOKGSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxyacanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

548-40-3
Record name Oxyacanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyacanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212 - 214 °C
Record name Oxyacanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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